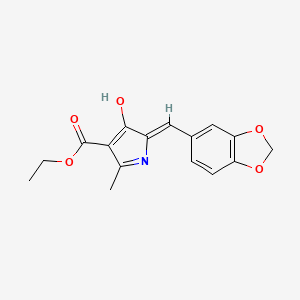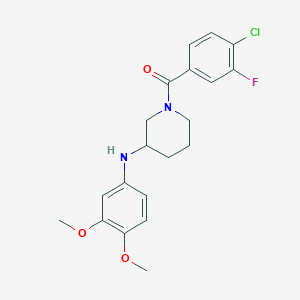![molecular formula C24H23ClN2O6S B6135931 ethyl 2-{[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6135931.png)
ethyl 2-{[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-{[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of glycine receptor antagonists and has been found to exhibit a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of ethyl 2-{[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate involves the inhibition of glycine receptors in the central nervous system. Glycine receptors are involved in the regulation of neuronal excitability and inhibition. By inhibiting these receptors, this compound can reduce neuronal excitability and produce its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the release of glutamate, a neurotransmitter involved in neuronal excitability, in the hippocampus. It has also been found to increase the levels of GABA, another inhibitory neurotransmitter, in the spinal cord. These effects contribute to the compound’s anticonvulsant and analgesic properties.
実験室実験の利点と制限
One advantage of using ethyl 2-{[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate in lab experiments is its well-defined mechanism of action. This allows researchers to study the compound’s effects on specific neuronal pathways and receptors. However, one limitation is the lack of human studies, which limits the translation of animal findings to human applications.
将来の方向性
There are several future directions for the study of ethyl 2-{[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate. One direction is the investigation of its potential applications in the treatment of anxiety disorders and epilepsy. Another direction is the study of its effects on other neurotransmitter systems, such as dopamine and serotonin. Additionally, the development of more selective glycine receptor antagonists could lead to improved therapeutic outcomes.
In conclusion, this compound is a synthetic compound with potential therapeutic applications in the treatment of neuropathic pain, anxiety disorders, and epilepsy. Its mechanism of action involves the inhibition of glycine receptors in the central nervous system, leading to reduced neuronal excitability. While there are limitations to its use in lab experiments, there are several future directions for its study that could lead to improved therapeutic outcomes.
合成法
The synthesis of ethyl 2-{[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate involves the reaction of 5-chloro-2-methoxybenzoic acid with N-phenylsulfonylglycine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with ethyl chloroformate to yield the final product. The purity and yield of the product can be improved by using column chromatography.
科学的研究の応用
Ethyl 2-{[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, anxiolytic, and analgesic effects in animal models. It has also been shown to have potential applications in the treatment of neuropathic pain, anxiety disorders, and epilepsy.
特性
IUPAC Name |
ethyl 2-[[2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O6S/c1-3-33-24(29)19-11-7-8-12-20(19)26-23(28)16-27(21-15-17(25)13-14-22(21)32-2)34(30,31)18-9-5-4-6-10-18/h4-15H,3,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQFKDKXXSSBQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN(C2=C(C=CC(=C2)Cl)OC)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-2-[6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B6135852.png)
![N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-methylbenzamide](/img/structure/B6135860.png)


![ethyl 1-[3-(1H-indol-3-yl)propanoyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B6135875.png)
![2-{1-cyclopentyl-4-[4-(2-hydroxyethoxy)benzyl]-2-piperazinyl}ethanol](/img/structure/B6135886.png)
![N-(4-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine](/img/structure/B6135899.png)

![N-(2-methoxy-1-methylethyl)-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B6135911.png)

![N-2-butyn-1-yl-N-(2-furylmethyl)-2-{1-[(5-methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B6135927.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-3-(2-furyl)propanamide](/img/structure/B6135936.png)
![4-[(2-ethylmorpholin-4-yl)carbonyl]-2-(1-ethyl-1H-pyrazol-4-yl)-6-fluoroquinoline](/img/structure/B6135943.png)
![3-[(3-fluorobenzoyl)amino]-4-methoxy-N-phenylbenzamide](/img/structure/B6135947.png)